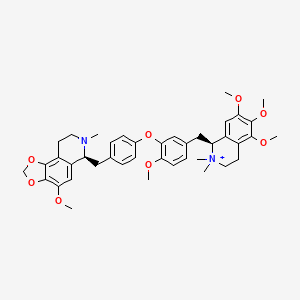
Thalistyline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalistyline is a bisbenzylisoquinoline alkaloid that has been isolated from various species of the Thalictrum genus. This compound is known for its unique chemical structure and significant biological activities, including antimicrobial and hypotensive properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thalistyline can be synthesized through the isolation of alkaloids from the roots of Thalictrum longistylum. The process involves the extraction of the roots followed by chromatographic separation to isolate this compound along with other alkaloids .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. The roots of Thalictrum species are harvested, dried, and subjected to solvent extraction. The crude extract is then purified using chromatographic techniques to obtain this compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Thalistyline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Wissenschaftliche Forschungsanwendungen
Thalistyline has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of bisbenzylisoquinoline alkaloids.
Wirkmechanismus
Thalistyline exerts its effects through multiple mechanisms:
Vergleich Mit ähnlichen Verbindungen
- Methothalistyline
- N-desmethylthis compound
- Thalibrine
- Thalifendine
Comparison: this compound stands out due to its potent antimicrobial activity, which is more pronounced compared to methothis compound and N-desmethylthis compound. Additionally, this compound’s hypotensive effect is significant, making it a unique compound among its analogs .
This compound’s distinct chemical structure and diverse biological activities make it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
62251-53-0 |
|---|---|
Molekularformel |
C41H49N2O8+ |
Molekulargewicht |
697.8 g/mol |
IUPAC-Name |
(6S)-4-methoxy-6-[[4-[2-methoxy-5-[[(1S)-5,6,7-trimethoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-1-yl]methyl]phenoxy]phenyl]methyl]-7-methyl-8,9-dihydro-6H-[1,3]dioxolo[4,5-f]isoquinoline |
InChI |
InChI=1S/C41H49N2O8/c1-42-17-15-28-30(22-37(46-6)41-39(28)49-24-50-41)32(42)19-25-9-12-27(13-10-25)51-35-21-26(11-14-34(35)44-4)20-33-31-23-36(45-5)40(48-8)38(47-7)29(31)16-18-43(33,2)3/h9-14,21-23,32-33H,15-20,24H2,1-8H3/q+1/t32-,33-/m0/s1 |
InChI-Schlüssel |
UNLANLZLFACELM-LQJZCPKCSA-N |
SMILES |
CN1CCC2=C3C(=C(C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C(=C7CC[N+]6(C)C)OC)OC)OC)OC)OC)OCO3 |
Isomerische SMILES |
CN1CCC2=C3C(=C(C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=CC(=C(C(=C7CC[N+]6(C)C)OC)OC)OC)OC)OC)OCO3 |
Kanonische SMILES |
CN1CCC2=C3C(=C(C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C(=C7CC[N+]6(C)C)OC)OC)OC)OC)OC)OCO3 |
Key on ui other cas no. |
62251-53-0 |
Synonyme |
thalistyline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















